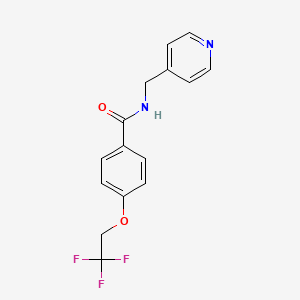

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Beschreibung

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by a 2,2,2-trifluoroethoxy substituent at the para position of the benzene ring and a pyridin-4-ylmethyl group attached via an amide linkage. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the pyridine moiety may contribute to target binding through hydrogen bonding or π-π interactions . Its structural features align with trends observed in bioactive benzamide derivatives, particularly in antiarrhythmic and pesticidal applications .

Eigenschaften

IUPAC Name |

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c16-15(17,18)10-22-13-3-1-12(2-4-13)14(21)20-9-11-5-7-19-8-6-11/h1-8H,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBHDMUNOQFAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide typically involves a multi-step process:

Formation of the Pyridin-4-ylmethyl Intermediate: This step involves the alkylation of pyridine with an appropriate alkylating agent under basic conditions.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

Coupling with Benzamide: The final step involves the coupling of the pyridin-4-ylmethyl intermediate with 4-(2,2,2-trifluoroethoxy)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide with structurally analogous benzamides, focusing on substitution patterns, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Trifluoroethoxy Substitution :

- The number and position of trifluoroethoxy groups critically influence activity. Compounds with two trifluoroethoxy groups (e.g., 2,5-bis-substituted derivatives) exhibit enhanced antiarrhythmic potency due to increased electron-withdrawing effects and membrane permeability . In contrast, the single trifluoroethoxy group in the target compound may reduce potency but improve selectivity for specific targets.

Amide Side Chain Diversity: The pyridin-4-ylmethyl group in the target compound contrasts with piperidylmethyl () or thiazolidinone-linked phenyl groups (). These variations affect solubility and binding interactions. For instance, piperidylmethyl derivatives show improved CNS penetration, while pyridine moieties may enhance interactions with nicotinic receptors .

Additional Substituents: Halogen or methyl groups (e.g., chloro in 5z ) alter steric and electronic profiles.

Physicochemical Properties: Melting points and yields vary significantly. For example, bis(trifluoroethoxy) derivatives (e.g., compound 7 in ) have higher melting points (167–169°C) compared to mono-substituted analogs, likely due to increased symmetry and crystallinity .

The absence of a second trifluoroethoxy group may shift its application toward less potency-dependent roles, such as enzyme inhibition or receptor modulation.

Biologische Aktivität

N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring and a trifluoroethoxy group. Its molecular formula is , indicating the presence of fluorine atoms that enhance its lipophilicity and potentially influence its biological interactions.

The biological activity of N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide is primarily attributed to its ability to interact with specific protein targets in cells. The trifluoroethoxy moiety increases membrane permeability, allowing the compound to penetrate cell membranes effectively. This interaction can modulate various signaling pathways, influencing cellular functions such as proliferation and apoptosis.

Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has been shown to target kinases associated with cancer progression.

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens. A study highlighted that compounds structurally similar to N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide exhibited significant antibacterial activity against resistant strains of bacteria.

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented. It was found to significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies.

Case Studies

- VEGFR-2 Inhibition : A related compound demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC50 value of 0.014 μM, indicating strong potential for anti-angiogenic applications in cancer therapy . This suggests that N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide may exhibit similar properties due to structural similarities.

- Cytotoxicity Assays : In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cell lines such as HT-29 and COLO-205 . The mechanism involves disrupting normal cellular signaling pathways, leading to increased cell death rates compared to untreated controls.

Data Table: Summary of Biological Activities

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.